molecular formula C21H16F12N4S2 B13449968 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}propyl)thiourea

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}propyl)thiourea

Cat. No.: B13449968
M. Wt: 616.5 g/mol
InChI Key: FQQGQKBIVAKKEK-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}propyl)thiourea is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and thiourea functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}propyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with appropriate amines or thiourea derivatives. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reactions are usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}propyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moieties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or other reduced derivatives.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}propyl)thiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}propyl)thiourea involves interactions with various molecular targets and pathways. The compound’s thiourea moieties can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}propyl)thiourea is unique due to its dual thiourea functionalities and the presence of multiple trifluoromethyl groups. These structural features confer distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C21H16F12N4S2

Molecular Weight

616.5 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]propyl]thiourea

InChI

InChI=1S/C21H16F12N4S2/c22-18(23,24)10-4-11(19(25,26)27)7-14(6-10)36-16(38)34-2-1-3-35-17(39)37-15-8-12(20(28,29)30)5-13(9-15)21(31,32)33/h4-9H,1-3H2,(H2,34,36,38)(H2,35,37,39)

InChI Key

FQQGQKBIVAKKEK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=S)NCCCNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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